4-{2-(2-Bromophenyl)-4-[(4-ethoxyphenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine
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Overview
Description
“4-{2-(2-Bromophenyl)-4-[(4-ethoxyphenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine” is a complex organic compound that features a morpholine ring, an oxazole ring, and various substituents including a bromophenyl group and an ethoxyphenylsulfonyl group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-{2-(2-Bromophenyl)-4-[(4-ethoxyphenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine” typically involves multi-step organic reactions. A possible synthetic route might include:
Formation of the oxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an α-halo ketone and an amide.
Introduction of the bromophenyl group: This step might involve a bromination reaction using bromine or N-bromosuccinimide (NBS).
Attachment of the ethoxyphenylsulfonyl group: This could be done through a sulfonylation reaction using an appropriate sulfonyl chloride.
Formation of the morpholine ring: This can be synthesized through a nucleophilic substitution reaction involving an appropriate amine and an epoxide.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxyphenylsulfonyl group.
Reduction: Reduction reactions might target the bromophenyl group or the oxazole ring.
Substitution: The bromine atom in the bromophenyl group can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to dehalogenated products.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits interesting biological activities such as antimicrobial or anticancer properties.
Medicine
If the compound shows promising biological activity, it could be developed into a drug candidate for the treatment of various diseases.
Industry
In industry, such compounds might be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of “4-{2-(2-Bromophenyl)-4-[(4-ethoxyphenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine” would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 4-{2-(2-Chlorophenyl)-4-[(4-ethoxyphenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine
- 4-{2-(2-Fluorophenyl)-4-[(4-ethoxyphenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine
Uniqueness
The uniqueness of “4-{2-(2-Bromophenyl)-4-[(4-ethoxyphenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine” lies in its specific substituents, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different halogen atoms.
Properties
Molecular Formula |
C21H21BrN2O5S |
---|---|
Molecular Weight |
493.4 g/mol |
IUPAC Name |
4-[2-(2-bromophenyl)-4-(4-ethoxyphenyl)sulfonyl-1,3-oxazol-5-yl]morpholine |
InChI |
InChI=1S/C21H21BrN2O5S/c1-2-28-15-7-9-16(10-8-15)30(25,26)20-21(24-11-13-27-14-12-24)29-19(23-20)17-5-3-4-6-18(17)22/h3-10H,2,11-14H2,1H3 |
InChI Key |
KOSHOSJHHLMQIT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3Br)N4CCOCC4 |
Origin of Product |
United States |
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